![molecular formula C10H15NO4 B12598441 [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol CAS No. 910821-61-3](/img/structure/B12598441.png)
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol is a chemical compound with the molecular formula C9H13NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two methanol groups attached to the 2 and 6 positions of the pyridine ring, and a dimethoxymethyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: The carboxylic acid groups are esterified using methanol to form the corresponding dimethyl ester.
Reduction: The ester groups are then reduced to alcohols using a reducing agent such as lithium aluminum hydride (LiAlH4).
Dimethoxymethylation: Finally, the 4-position of the pyridine ring is functionalized with a dimethoxymethyl group using formaldehyde and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of pyridine-2,6-dicarboxylic acid are esterified in industrial reactors.
Efficient Reduction: The reduction step is optimized for high yield and purity using industrial-grade reducing agents.
Functionalization: The dimethoxymethylation step is carried out in large reactors with precise control over reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Pyridine-2,6-dimethanol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedimethanol: Similar structure but lacks the dimethoxymethyl group.
4,4’-Bipyridine: Contains two pyridine rings but lacks the methanol groups.
Pyridine-2,6-dicarboxylic acid: Precursor in the synthesis but lacks the alcohol and dimethoxymethyl groups.
Properties
CAS No. |
910821-61-3 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
[4-(dimethoxymethyl)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H15NO4/c1-14-10(15-2)7-3-8(5-12)11-9(4-7)6-13/h3-4,10,12-13H,5-6H2,1-2H3 |
InChI Key |
VGYVCUPQSBJIRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=NC(=C1)CO)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


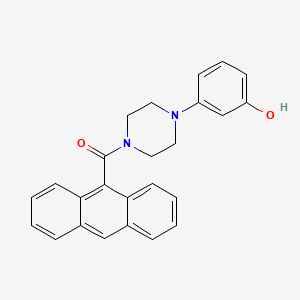
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
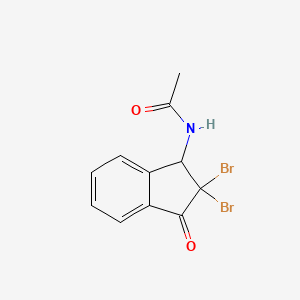
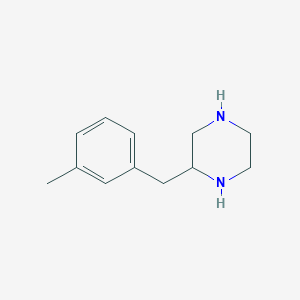
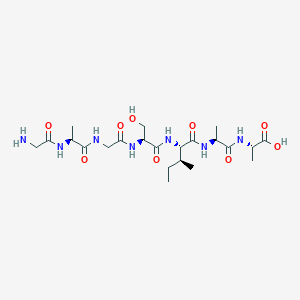
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
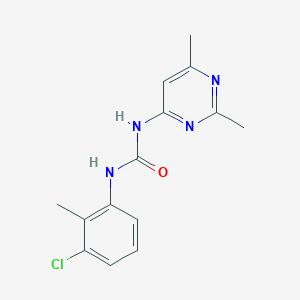
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
